5-Iodo-1-methyl-1H-indazol-3-amine is a compound belonging to the indazole family, characterized by its unique structure that includes an iodine atom at the 5-position and a methyl group at the 1-position of the indazole ring. This compound has garnered attention in scientific research due to its potential applications in medicinal chemistry and material science.
The compound can be synthesized through various chemical routes, primarily involving the iodination of 1-methyl-1H-indazol-3-ol. This synthesis typically employs iodine or iodine monochloride as the iodinating agent, often in conjunction with an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
5-Iodo-1-methyl-1H-indazol-3-amine is classified as an indazole derivative, which is a bicyclic structure formed by the fusion of a five-membered ring (the indole) and a six-membered ring. Indazoles are known for their diverse biological activities, making them significant in pharmaceutical development.
The synthesis of 5-Iodo-1-methyl-1H-indazol-3-amine can be achieved through several methods:
The synthesis often requires careful control of reaction conditions, including temperature, solvent choice (commonly acetonitrile or dichloromethane), and reaction time to optimize yield and purity. Industrially, continuous flow reactors may be employed for scalability.
The molecular formula of 5-Iodo-1-methyl-1H-indazol-3-amine is C8H8N3I, indicating it consists of eight carbon atoms, eight hydrogen atoms, three nitrogen atoms, and one iodine atom. The structural representation features:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically used to confirm the structure and purity of synthesized compounds. For instance, chemical shifts in NMR spectra can provide insights into the electronic environment around different atoms in the molecule .
5-Iodo-1-methyl-1H-indazol-3-amine can participate in various chemical reactions:
Common reagents for these reactions include sodium azide for nucleophilic substitutions and potassium permanganate for oxidation processes. Reaction conditions must be optimized to achieve desired products efficiently.
The mechanism of action for compounds like 5-Iodo-1-methyl-1H-indazol-3-amine typically involves interactions with biological targets such as enzymes or receptors. The presence of the iodine atom may enhance binding affinity due to its size and electronegativity, influencing how the molecule interacts with biological systems.
Research indicates that indazole derivatives exhibit anticancer properties by inhibiting specific pathways involved in tumor growth and survival . Detailed studies often involve evaluating IC50 values to determine potency against cancer cell lines.
5-Iodo-1-methyl-1H-indazol-3-amine is generally characterized by:
Key chemical properties include:
Relevant data from studies indicate that these properties significantly influence its applicability in various fields .
5-Iodo-1-methyl-1H-indazol-3-amine has several potential applications:
The indazole nucleus—a bicyclic aromatic system comprising fused benzene and pyrazole rings—serves as a privileged scaffold in medicinal chemistry due to its versatile hydrogen-bonding capacity, planarity, and metabolic stability. This core structure enables interactions with diverse biological targets, particularly kinase enzymes involved in oncogenesis and angiogenesis. Indazole derivatives exhibit conformational mimicry of purine nucleotides, facilitating competitive binding at ATP sites in kinases. The substitution pattern at N-1, C-3, and C-5 positions critically modulates target selectivity and potency. For instance, N-alkylation (e.g., 1-methyl group) enhances bioavailability by reducing metabolic deactivation, while electron-withdrawing substituents at C-5 (e.g., iodine) influence π-stacking interactions within hydrophobic binding pockets [5] [10]. Over 43 indazole-based therapeutics are in clinical use or trials, including kinase inhibitors such as Pazopanib (VEGFR inhibitor) and Niraparib (PARP inhibitor) [2] [5].
The 1H-indazol-3-amine motif emerged as a critical pharmacophore following its identification as a hinge-binding fragment in Linifanib—a multi-targeted tyrosine kinase inhibitor. Structural studies confirmed that the N-H of the 3-amine group forms a bidentate hydrogen bond with kinase hinge residues (e.g., Glu562 and Ala564 in FGFR1), while the indazole nitrogen participates in hydrophobic interactions [5]. This discovery spurred systematic exploration of C-5 substitutions to optimize steric and electronic properties. Early analogs featured halogen atoms (F, Cl) or small alkyl groups, but iodine—with its large van der Waals radius (1.98 Å) and ability to participate in halogen bonding—proved uniquely advantageous for targeting deep hydrophobic cavities in kinases like VEGFR-2 and FGFR1 [5] [7]. Concurrently, N-1 methylation became standard to prevent undesired N-2 regioisomer formation and improve solubility [2] [8].
The strategic incorporation of iodine at C-5 and a methyl group at N-1 in 5-iodo-1-methyl-1H-indazol-3-amine (CAS: 1227955-23-8) [8] enhances target engagement through three mechanisms:
Property | Value/Descriptor | Method/Reference |
---|---|---|
Molecular Formula | C₈H₈IN₃ | PubChem [1] |
CAS Registry | 1227955-23-8 | Pharmint [8] |
IUPAC Name | 5-Iodo-1-methyl-1H-indazol-3-amine | PubChem [3] |
Critical Hydrogen Bonds | N–H⋯O=C (hinge region) | Molecular modeling [5] |
Halogen Bond Acceptor | Backbone carbonyl (e.g., Cys919 in VEGFR-2) | Docking studies [7] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: